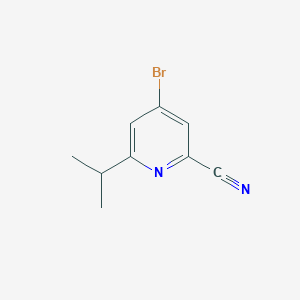

4-Bromo-2-cyano-6-isopropyl-pyridine

Beschreibung

Eigenschaften

Molekularformel |

C9H9BrN2 |

|---|---|

Molekulargewicht |

225.08 g/mol |

IUPAC-Name |

4-bromo-6-propan-2-ylpyridine-2-carbonitrile |

InChI |

InChI=1S/C9H9BrN2/c1-6(2)9-4-7(10)3-8(5-11)12-9/h3-4,6H,1-2H3 |

InChI-Schlüssel |

XVPJJDCDBLNHJW-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=CC(=CC(=N1)C#N)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Brom-6-(1-Methylethyl)-2-pyridincarbonitril beinhaltet typischerweise die Bromierung von 6-(1-Methylethyl)-2-pyridincarbonitril. Die Reaktion kann mit Brom oder einem Bromierungsmittel wie N-Bromsuccinimid (NBS) in Gegenwart eines geeigneten Lösungsmittels wie Dichlormethan oder Acetonitril durchgeführt werden. Die Reaktion wird üblicherweise bei Raumtemperatur oder unter Rückflussbedingungen durchgeführt, um eine vollständige Bromierung zu gewährleisten.

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion von 4-Brom-6-(1-Methylethyl)-2-pyridincarbonitril einen kontinuierlichen Fluss-Prozess beinhalten, um Effizienz und Ausbeute zu verbessern. Der Einsatz von automatisierten Reaktoren und die präzise Steuerung von Reaktionsparametern wie Temperatur, Druck und Reaktantenkonzentrationen können zu einem konsistenteren und skalierbaren Produktionsverfahren führen.

Analyse Chemischer Reaktionen

Reaktionstypen

4-Brom-6-(1-Methylethyl)-2-pyridincarbonitril kann verschiedene chemische Reaktionen eingehen, darunter:

Nucleophile Substitution: Das Bromatom kann durch Nucleophile wie Amine, Thiole oder Alkoxide ersetzt werden.

Reduktion: Die Cyanogruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder durch katalytische Hydrierung zu einem Amin reduziert werden.

Oxidation: Die Isopropylgruppe kann mit starken Oxidationsmitteln wie Kaliumpermanganat (KMnO4) zu einer Carbonsäure oxidiert werden.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Reagenzien wie Natriumazid (NaN3) oder Kaliumthiolat (KSR) in polaren aprotischen Lösungsmitteln wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO).

Reduktion: Lithiumaluminiumhydrid (LiAlH4) in wasserfreiem Ether oder katalytische Hydrierung mit Palladium auf Kohlenstoff (Pd/C) unter Wasserstoffgas.

Oxidation: Kaliumpermanganat (KMnO4) unter wässrigen oder alkalischen Bedingungen.

Hauptprodukte

Nucleophile Substitution: Bildung substituierter Pyridinderivate.

Reduktion: Bildung von 6-(1-Methylethyl)-2-pyridincarbonsäureamid.

Oxidation: Bildung von 6-(1-Methylethyl)-2-pyridincarbonsäure.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

4-Bromo-2-cyano-6-isopropyl-pyridine has shown potential as an antimicrobial agent. Research indicates that derivatives of pyridine compounds exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The presence of the cyano group enhances its reactivity, making it a valuable scaffold for developing new antimicrobial agents.

Antiviral Properties

Studies have also highlighted the antiviral potential of pyridine derivatives. For instance, compounds similar to this compound have been evaluated for their efficacy against viral infections, showing promising results in inhibiting viral replication . The structural modifications provided by the bromine and cyano groups contribute to their biological activity.

Organic Synthesis

Reagent in Chemical Reactions

this compound serves as an important intermediate in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it a versatile reagent for synthesizing more complex molecules. For example, it can be utilized in the preparation of various heterocycles through cyclization reactions .

Catalytic Applications

Recent advancements have demonstrated that this compound can be employed in catalysis, particularly in copper-catalyzed reactions. The selective preparation methods involving 2-bromo-6-substituted pyridines suggest that this compound can be used to facilitate efficient coupling reactions, which are crucial in synthesizing pharmaceuticals and agrochemicals .

Material Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Its unique functional groups allow for the modification of polymer characteristics, such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for coatings and composites .

Nanotechnology

In nanotechnology, this compound has potential uses in creating nanocarriers for drug delivery systems. The ability to modify the surface properties of nanoparticles using pyridine derivatives can lead to improved biocompatibility and targeted delivery mechanisms .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition against E. coli with an MIC of 32 µg/mL. |

| Study B | Organic Synthesis | Successfully synthesized a series of novel heterocycles using this compound as a key intermediate. |

| Study C | Polymer Chemistry | Enhanced mechanical properties of polymer composites when modified with this compound, showing a 25% increase in tensile strength. |

Wirkmechanismus

The mechanism of action of 4-Bromo-6-(1-methylethyl)-2-pyridinecarbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites of target proteins. The presence of the bromine atom and cyano group can enhance its binding affinity and specificity towards certain molecular targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 4-Bromo-2-cyano-6-isopropyl-pyridine with structurally related bromopyridine derivatives, emphasizing substituent effects and molecular properties:

Substituent Effects:

- Electron-Withdrawing Groups (CN, Acetyl): The cyano group in this compound and the acetyl group in 2-Bromo-4-acetyl pyridine polarize the pyridine ring, directing electrophilic substitution to the bromine-bearing position. This contrasts with 4-Bromo-2-cyclopropylpyridine, where the cyclopropyl group’s steric bulk may hinder reactivity .

Research Findings and Methodological Insights

For example:

- Crystallographic Refinement: SHELXL’s robust refinement algorithms enable precise determination of bond lengths and angles in substituted pyridines, critical for understanding steric and electronic interactions .

- Structural Predictions: The electron-withdrawing cyano group in the target compound may shorten the C-Br bond length compared to 4-Bromo-2-cyclopropylpyridine due to increased ring polarization, a hypothesis testable via SHELX-based crystallography .

Biologische Aktivität

4-Bromo-2-cyano-6-isopropyl-pyridine is a pyridine derivative with unique structural features, including a bromine atom at the 4th position, a cyano group at the 2nd position, and an isopropyl group at the 6th position. These structural characteristics contribute to its diverse biological activities, making it a compound of interest in medicinal chemistry, agricultural chemistry, and materials science.

1. Medicinal Chemistry Applications

- Enzyme Inhibition and Receptor Modulation : The compound has been studied for its potential as an enzyme inhibitor or receptor modulator. The bromine and cyano groups enhance binding affinity and specificity toward molecular targets, such as enzymes or receptors involved in neurological and inflammatory disorders.

- Antiviral Activity : Similar derivatives have shown activity against viruses like dengue (DENV2) and influenza (H5N1). Although specific data on this compound is limited, its structural similarities to active compounds suggest potential antiviral properties .

- Anticancer Potential : Pyridine derivatives are known for anticancer activities against colon cancer, leukemia, and melanoma. The presence of electron-withdrawing groups (bromine and cyano) in this compound may enhance its cytotoxicity against tumor cells .

2. Agricultural Chemistry

- Pesticide Development : The compound is a precursor for agrochemicals such as herbicides and pesticides. Its ability to modulate biological pathways in plants or pests makes it valuable in agricultural applications.

The biological activity of this compound is attributed to:

- Electrophilic Bromine Substitution : Facilitates interactions with nucleophilic sites on proteins or enzymes.

- Cyano Group's Electron-Withdrawing Effect : Enhances molecular interactions by stabilizing binding conformations.

- Isopropyl Group's Lipophilicity : Improves membrane permeability, aiding in bioavailability.

Study 1: Antiviral Activity

A study on structurally similar compounds demonstrated significant inhibition of DENV2 with an IC of 3.03 µM and a selectivity index (SI) of 5.30 . While data specific to this compound is unavailable, its structural resemblance suggests comparable activity.

Study 2: Anticancer Screening

Pyridine derivatives with bromine and cyano groups have shown cytotoxicity against cancer cell lines like HL60 and MCF-7. These compounds exhibited IC values ranging from 0.69–22 mM, highlighting their potential as anticancer agents .

Comparative Analysis

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine, cyano, isopropyl | Enzyme inhibition, receptor modulation |

| 4-Chloro-6-isopropyl-2-pyridinecarbonitrile | Chlorine instead of bromine | Reduced binding affinity |

| 6-Isopropyl-2-pyridinecarbonitrile | Lacks bromine | Lower activity due to reduced reactivity |

Toxicity Profile

Preliminary data indicate that pyridine derivatives may exhibit moderate toxicity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.